2-Methoxy-5-{1H,2H,3H,4H,9H-pyrido[3,4-B]indol-1-YL}phenol
Overview
Description
2-Methoxy-5-{1H,2H,3H,4H,9H-pyrido[3,4-B]indol-1-YL}phenol is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, in particular, features a methoxy group and a phenolic hydroxyl group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-{1H,2H,3H,4H,9H-pyrido[3,4-B]indol-1-YL}phenol typically involves multi-step organic reactions. One common method involves the initial formation of the indole nucleus, followed by functionalization to introduce the methoxy and phenolic groups. For example, the synthesis might start with the reaction of aniline derivatives with dihydrofuran, followed by cyclization and subsequent functional group modifications .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-{1H,2H,3H,4H,9H-pyrido[3,4-B]indol-1-YL}phenol can undergo various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The indole ring can be reduced under specific conditions.
Substitution: Electrophilic substitution reactions can occur at the indole nucleus due to its electron-rich nature.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Electrophilic reagents like halogens or nitro groups can be introduced under acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenolic group can lead to the formation of quinones, while substitution reactions can introduce various functional groups onto the indole ring.
Scientific Research Applications
2-Methoxy-5-{1H,2H,3H,4H,9H-pyrido[3,4-B]indol-1-YL}phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antiviral, anti-inflammatory, and anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-{1H,2H,3H,4H,9H-pyrido[3,4-B]indol-1-YL}phenol involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-9H-pyrido[3,4-b]indole: Known for its biological activities and used in similar research contexts.
1,2,3,4-Tetrahydro-9H-pyrido[3,4-b]indole: Studied for its potential in treating neurodegenerative diseases.
Uniqueness
2-Methoxy-5-{1H,2H,3H,4H,9H-pyrido[3,4-B]indol-1-YL}phenol is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methoxy and phenolic groups, in particular, contribute to its reactivity and potential therapeutic applications.
Properties
IUPAC Name |
2-methoxy-5-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2/c1-22-16-7-6-11(10-15(16)21)17-18-13(8-9-19-17)12-4-2-3-5-14(12)20-18/h2-7,10,17,19-21H,8-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOALAHSBSSUICF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C3=C(CCN2)C4=CC=CC=C4N3)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201168938 | |
Record name | 2-Methoxy-5-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201168938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
331852-81-4 | |
Record name | 2-Methoxy-5-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=331852-81-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Methoxy-5-(2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl)phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201168938 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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